molecular formula C7H9NO2 B3053451 methyl 2-(1H-pyrrol-2-yl)acetate CAS No. 53912-79-1

methyl 2-(1H-pyrrol-2-yl)acetate

Cat. No.: B3053451
CAS No.: 53912-79-1
M. Wt: 139.15 g/mol
InChI Key: JIPKLZVKWCJYEX-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Moiety in Organic Synthesis and Natural Products Research

The pyrrole nucleus is a privileged scaffold in both synthetic and natural product chemistry due to its widespread presence in biologically active molecules and its utility as a synthetic intermediate.

Role as a Core Structural Component in Complex Macrocycles

The pyrrole ring is a fundamental component of numerous vital natural macrocycles. numberanalytics.com These include:

Porphyrins: These are large heterocyclic macrocycles composed of four modified pyrrole subunits. Heme, the pigment in red blood cells, is a well-known iron-containing porphyrin essential for oxygen transport.

Chlorophylls (B1240455): The primary pigments in plants and cyanobacteria responsible for photosynthesis, chlorophylls feature a porphyrin-like ring system called a chlorin.

Corrinoids: This group includes Vitamin B12, which contains a corrin (B1236194) ring, a macrocycle similar to porphyrins but with one of the methine bridges between two of the pyrrole rings removed.

The synthesis and modification of these pyrrole-containing macrocycles are significant areas of research, with applications in areas like photodynamic therapy and the development of imaging agents. nih.gov

Importance in Bioactive Molecules and Pharmaceutical Research

The pyrrole scaffold is a common feature in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. biolmolchem.comnih.govrsc.org Its ability to be functionalized at various positions allows for the fine-tuning of its pharmacological properties. nih.govrsc.org Many drugs on the market contain a pyrrole ring system and are known to possess antipsychotic, anticancer, antibacterial, antifungal, and anti-inflammatory properties. rsc.org For instance, atorvastatin, a widely prescribed cholesterol-lowering drug, and ketorolac, a non-steroidal anti-inflammatory drug (NSAID), both feature a pyrrole core. wikipedia.org The versatility of the pyrrole ring makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents. nih.gov

Overview of Pyrrole-2-acetic Acid Derivatives in Academic Research

Pyrrole-2-acetic acid and its derivatives are a class of compounds that have garnered considerable interest in academic research. These molecules consist of a pyrrole ring with an acetic acid or ester group attached at the second position. Researchers have developed various synthetic methods to access these compounds, often starting from pyrroles and reacting them with suitable reagents to introduce the acetic acid moiety. researchgate.netscispace.comrsc.org

These derivatives have been investigated for a range of potential applications. For example, studies have explored their use as building blocks for more complex molecules and have evaluated their biological activities. nih.gov The ability to modify both the pyrrole ring and the acetic acid portion of the molecule provides a platform for creating diverse chemical libraries for drug discovery programs. nih.gov

Research Focus and Contextualization of Methyl 2-(1H-pyrrol-2-yl)acetate

This compound is a specific ester derivative of pyrrole-2-acetic acid. Its structure consists of a pyrrole ring, a methylene (B1212753) bridge, and a methyl ester group. This particular compound serves as a valuable intermediate in organic synthesis. ontosight.ai Its reactivity allows for further chemical transformations, making it a useful starting material for the preparation of more elaborate pyrrole-containing molecules. Research on this compound and related compounds contributes to the broader understanding of pyrrole chemistry and the development of new synthetic methodologies. scispace.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 53912-79-1 chemsrc.com
Molecular Formula C7H9NO2 nih.gov
Molecular Weight 139.15 g/mol
Appearance Not specified, likely a liquid or solid
Boiling Point Not readily available
Melting Point Not readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-pyrrol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7(9)5-6-3-2-4-8-6/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPKLZVKWCJYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498960
Record name Methyl (1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53912-79-1
Record name Methyl (1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Mechanisms of Methyl 2 1h Pyrrol 2 Yl Acetate and Its Precursors

Reactions of the Ester Moiety

The ester group in methyl 2-(1H-pyrrol-2-yl)acetate is susceptible to typical ester chemistry, including hydrolysis and transesterification, providing pathways to the corresponding carboxylic acid or other esters.

The hydrolysis of this compound to its corresponding carboxylic acid, pyrrole-2-acetic acid, is a standard ester hydrolysis reaction. This transformation can be achieved under basic conditions. For instance, the hydrolysis of the related compound, methyl 1-methylpyrrole-2-acetate, is accomplished by treatment with sodium hydroxide (B78521) in aqueous ethanol (B145695). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and subsequent protonation to yield the carboxylic acid. khanacademy.org

A similar saponification is observed with related pyrrole (B145914) esters. For example, 1-(2-acetoxyethyl)-2-ethoxalylpyrrole can be saponified using potassium hydroxide in methanol (B129727). Current time information in Bangalore, IN. This process involves the hydrolysis of the ester to form the corresponding carboxylate salt, which upon acidification, yields the carboxylic acid. The general conditions for this transformation are summarized in the table below.

Starting MaterialReagentsProductReference
Methyl 1-methylpyrrole-2-acetate1. NaOH, 95% Ethanol, 50°C1-Methylpyrrole-2-acetic acid khanacademy.org
1-(2-Acetoxyethyl)-2-ethoxalylpyrroleKOH, Methanol1-(2-Hydroxyethyl)pyrrole-2-acetic acid Current time information in Bangalore, IN.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. youtube.com While specific examples for this compound are not prevalent in the reviewed literature, the general mechanisms are applicable.

Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxy group results in the new ester. youtube.com

In an acidic environment, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of the original alcohol and formation of the new ester. youtube.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. youtube.com

A representative table of potential transesterification reactions is provided below, based on general principles.

Starting EsterAlcoholCatalystProduct
This compoundEthanolAcid or BaseEthyl 2-(1H-pyrrol-2-yl)acetate
This compoundPropanolAcid or BasePropyl 2-(1H-pyrrol-2-yl)acetate
This compoundButanolAcid or BaseButyl 2-(1H-pyrrol-2-yl)acetate

Transformations Involving the Pyrrole Ring and Alpha-Carbon Substituents

Modifications to the pyrrole ring and the substituents at the alpha-carbon are crucial for building molecular complexity. These transformations often involve precursor molecules to this compound, such as ketoesters and other carbonyl compounds.

Ketoester precursors of this compound, such as methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, can undergo reduction to form the corresponding α-hydroxy esters. A notable example involves the reduction of 2-ethoxalylpyrrole, a similar α-ketoester, with sodium borohydride. This reaction selectively reduces the ketone functionality to a hydroxyl group, yielding the α-hydroxy ester. Current time information in Bangalore, IN. This transformation is a key step in certain synthetic routes towards pyrrole-2-acetic acid derivatives.

Starting MaterialReducing AgentProductReference
2-EthoxalylpyrroleSodium BorohydrideEthyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate Current time information in Bangalore, IN.

The reaction of Grignard reagents with α-ketoesters, such as methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate (a pyrrole glyoxylate), is expected to proceed via a double addition mechanism. Grignard reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon. masterorganicchemistry.com

The general mechanism for the reaction of a Grignard reagent with an ester involves two main stages. First, the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone. masterorganicchemistry.comrutgers.edu The newly formed ketone is also reactive towards the Grignard reagent and undergoes a second nucleophilic attack. This second addition results in the formation of a tertiary alcohol after an acidic workup. youtube.commasterorganicchemistry.com

The following table illustrates the expected products from the reaction of a pyrrole glyoxylate (B1226380) with various Grignard reagents.

Pyrrole GlyoxylateGrignard ReagentExpected Product (after workup)
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetateMethylmagnesium bromide (2 eq.)2-(1H-pyrrol-2-yl)propane-2-ol
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetateEthylmagnesium bromide (2 eq.)3-(1H-pyrrol-2-yl)pentan-3-ol
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetatePhenylmagnesium bromide (2 eq.)1,1-diphenyl-1-(1H-pyrrol-2-yl)methanol

Carbonyl precursors to this compound, such as 2-acetylpyrrole (B92022), can undergo condensation reactions with hydroxylamine (B1172632) to form oximes. rutgers.edu This reaction is a common method for the identification and derivatization of aldehydes and ketones. The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. rutgers.edu

The formation of an oxime from 2-acetylpyrrole would proceed by reacting it with hydroxylamine, typically in the presence of a mild acid or base catalyst. This reaction converts the ketone functional group into a C=N-OH group.

Imination reactions, a broader class of reactions that includes oxime formation, involve the reaction of a carbonyl compound with a primary amine to form an imine or Schiff base. For example, 2-acetyl-1-methylpyrrole (B1200348) can react with aniline (B41778) to form N-(1-(1-methyl-1H-pyrrol-2-yl)ethylidene)aniline.

Electrophilic Substitutions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. vedantu.comonlineorganicchemistrytutor.com This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups.

Electrophilic attack on the pyrrole ring preferentially occurs at the C-2 (α) and C-5 positions. vedantu.comslideshare.net This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon attack at these positions. The positive charge in the C-2 or C-5 substituted intermediate can be delocalized over three atoms through resonance, whereas attack at the C-3 (β) position results in a less stable intermediate with only two resonance structures. vedantu.comonlineorganicchemistrytutor.comslideshare.net The electron-donating nature of the nitrogen atom's lone pair significantly increases the electron density of the ring, making pyrrole and its derivatives much more reactive towards electrophiles than benzene, often requiring milder reaction conditions. vedantu.com

For derivatives like this compound, the existing substituent at the C-2 position directs incoming electrophiles to other positions on the ring, primarily the C-4 and C-5 positions. The specific outcome of the substitution is influenced by both steric and electronic effects of the substituent and the nature of the electrophile. researchgate.net

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgchemistrysteps.com It utilizes a Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The iminium ion acts as the electrophile, which is less reactive than the acylium ions used in Friedel-Crafts acylations, making the Vilsmeier-Haack reaction suitable for highly reactive aromatic systems like pyrrole. chemistrysteps.com The reaction proceeds through the formation of the Vilsmeier reagent, followed by electrophilic attack on the pyrrole ring, and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde. chemtube3d.comyoutube.com For 2-substituted pyrroles, formylation typically occurs at the C-5 position.

Friedel-Crafts Acylation: This reaction introduces an acyl group into the pyrrole ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, milder conditions are often necessary to avoid polymerization. The resulting acylpyrrole is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org Recent developments have explored the use of esters as acylating agents in the presence of catalysts like indium tribromide, offering a milder alternative to traditional Friedel-Crafts conditions. organic-chemistry.org For 2-substituted pyrroles, acylation generally occurs at the C-4 or C-5 position.

Halogenation: Pyrroles readily react with halogens. For instance, iodination can be carried out using iodine in the presence of a suitable base. researchgate.net In N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, electrophilic cyclization with iodine leads to the formation of iodine-substituted pyrrolo-oxazinone derivatives. nih.gov

Rearrangement Reactions (e.g., Truce-Smiles Type Rearrangements in Related Pyrrole Sulfones/Sulfoxides)

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces an aryl group. researchgate.netcdnsciencepub.com This reaction and its variants are powerful tools for forming carbon-carbon bonds. acs.org

In the context of pyrrole chemistry, Truce-Smiles type rearrangements have been observed in pyrrole sulfones and sulfoxides. researchgate.net For example, the reaction of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone with sodium hydroxide can lead to a rearranged product, 1-(2-nitrophenyl)(1H-pyrrol-2-ylsulfonyl)methane. A similar rearrangement occurs with the corresponding sulfinyl compound. researchgate.net These reactions typically proceed through a spirocyclic Meisenheimer-like intermediate. researchgate.netcdnsciencepub.com

A desulfonylative Smiles rearrangement of pyrrole carboxaldehydes has been developed using N-heterocyclic carbene (NHC) catalysis. This method allows for the synthesis of 2-aroyl pyrroles from sulfonamide starting materials under mild, transition-metal-free conditions, driven by the extrusion of sulfur dioxide. acs.orgnih.gov

Thermal Cyclisation Reactions of Pyrrole Cinnamates and Propenoates

Thermal cyclization reactions of pyrrole derivatives bearing unsaturated side chains, such as cinnamates and propenoates, provide routes to fused heterocyclic systems. For instance, the thermal cyclization of methyl 2-(pyrrol-1-yl)cinnamate and methyl 3-(1-phenylpyrrol-2-yl)propenoate has been investigated. researchgate.net These intramolecular reactions can lead to the formation of new rings fused to the pyrrole core, such as pyrrolo[1,2-a]quinolines. researchgate.net

Cyclization of 2-Formylpyrrole-Based Enaminones to Fused Pyrroles

Enaminones derived from 2-formylpyrrole are versatile intermediates for the synthesis of fused pyrrole systems. nih.gov These compounds can be prepared by reacting 2-formylpyrrole derivatives with reagents like dimethylformamide-dimethylacetal (DMFDMA). nih.gov

The subsequent cyclization of these enaminones can lead to a variety of fused heterocycles. For example, treatment with ammonium (B1175870) acetate (B1210297) can yield pyrrolo[1,2-a]pyrazines. nih.gov The reaction conditions, including the choice of base and solvent, can significantly influence the yield of the cyclized products. nih.gov Other studies have shown that N-phenacyl enaminones can undergo acid-catalyzed cyclization to form 2,3-dihydro-1H-pyrrolizines. arkat-usa.org Cascade reactions involving [3+2] and [4+2] cycloadditions of enaminones have also been developed for the synthesis of functionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates is crucial for optimizing reaction conditions and expanding the synthetic utility of these transformations.

Electrophilic Substitution: The mechanism of electrophilic substitution on the pyrrole ring is well-established to proceed through a cationic σ-complex (arenium ion) intermediate. researchgate.net The stability of this intermediate dictates the regioselectivity of the reaction, with attack at the C-2 position being favored due to more effective charge delocalization. vedantu.comonlineorganicchemistrytutor.comslideshare.net Quantum-chemical calculations have been employed to further understand the relative stabilities of these intermediates and the role of the heteroatom in stabilizing the transition states. researchgate.net

Truce-Smiles Rearrangement: The mechanism of the Truce-Smiles rearrangement involves the formation of a spirocyclic Meisenheimer adduct as a key intermediate. cdnsciencepub.com In the NHC-catalyzed desulfonylative Smiles rearrangement of pyrrole aldehydes, the proposed mechanism involves the formation of a Breslow intermediate, which then undergoes the Smiles rearrangement via a Meisenheimer intermediate, followed by the loss of sulfur dioxide. acs.org

Cyclization Reactions: The mechanisms of cyclization reactions are varied. For instance, the synthesis of pyrroles from sulfilimines has been shown through DFT studies to involve a 6π-electrocyclization followed by a ring-contraction. acs.org In the cyclization of 2-formylpyrrole-based enaminones, the reaction pathway can be influenced by the reagents used. With ammonium acetate, the nitrogen from the acetate is incorporated into the newly formed ring. nih.gov Acid-catalyzed cyclizations of N-phenacyl enaminones are thought to proceed via protonation of the enaminone system, facilitating intramolecular attack. arkat-usa.org

Kinetic Studies of Transformative Processes

Kinetic studies provide quantitative data on reaction rates and help to further elucidate reaction mechanisms.

Electrophilic Substitution: While specific kinetic data for the electrophilic substitution of this compound is not readily available in the provided context, the relative reactivity of five-membered heterocycles in electrophilic substitutions has been established as pyrrole >> furan (B31954) > selenophene (B38918) > thiophene. researchgate.net This high reactivity of pyrrole is a key factor in its chemistry.

Cyclization Reactions: In the synthesis of pyrroles via 6π-electrocyclization of sulfilimines, kinetic studies have shown that the intermediate formed can kinetically favor a retro-electrocyclization over the desired ring-contraction, necessitating thermal activation to drive the reaction towards the product. acs.org In a study on the atroposelective synthesis of cyclazines, the rotational barrier around a newly formed C-N bond was experimentally determined to be 30.5 kcal/mol by analyzing the epimerization ratio at elevated temperatures. acs.org

Synthesis and Exploration of Derivatives and Analogues

Pyrrole-Based Enaminones as Versatile Intermediates

Pyrrole-based enaminones are key synthetic intermediates, and methyl 2-(1H-pyrrol-2-yl)acetate derivatives can be utilized in their preparation. For instance, alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates react with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce enaminones. northeastern.edumdpi.comresearchgate.net These enaminones are valuable building blocks for constructing more complex heterocyclic systems. A notable application is the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297) to synthesize pyrrolo[1,2-a]pyrazines. northeastern.edumdpi.comresearchgate.net Furthermore, analogous enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates can be treated with a Lewis acid to yield indolizines. northeastern.edumdpi.com The versatility of these enaminone intermediates is also demonstrated in their reactions with various active methylene (B1212753) compounds, leading to the formation of pyridine (B92270) derivatives. orientjchem.org

The general synthetic approach to these enaminones and their subsequent cyclization products highlights their importance in heterocyclic chemistry. The reaction conditions for the formation of enaminones and their subsequent transformations can be tailored to achieve a variety of substituted heterocyclic frameworks. researchgate.netorientjchem.org

Synthesis of Substituted Pyrrole-2-yl Acetate Derivatives

The nitrogen atom of the pyrrole (B145914) ring in this compound is a common site for substitution. N-alkylation can be achieved using various alkyl halides in the presence of a base. For example, N-methylation of the corresponding pyrrole-2-ylacetic acid derivative has been reported. sigmaaldrich.com In a broader context, the N-substitution of pyrroles with alkyl halides, sulfonyl chlorides, and benzoyl chloride can be performed with high regioselectivity. researchgate.net The Paal-Knorr synthesis, a classical method for pyrrole formation, can also be adapted to produce N-substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. uctm.edualliedacademies.org This method has been utilized to synthesize a variety of N-substituted pyrroles, including those with aryl and other functional groups. uctm.edualliedacademies.org

Table 1: Examples of N-Substituted Pyrrole-2-yl Acetate Derivatives and Related Compounds

Compound NameStarting Material/MethodReference
Methyl 2-(1-methyl-1H-pyrrol-2-yl)acetateN-methylation sigmaaldrich.com
[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acidN-methylation of the corresponding pyrrole sigmaaldrich.com
N-ArylpyrrolesOne-pot hetero-Diels-Alder/ring contraction cascade uctm.edu
N-Substituted pyrrolesPaal-Knorr synthesis from 1,4-diketones and primary amines uctm.edu

Substitution on the carbon atoms of the pyrrole ring allows for the introduction of a wide range of functional groups, significantly expanding the chemical space of accessible derivatives. The Van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes, is a powerful method for synthesizing substituted pyrroles. nih.govmdpi.com This reaction can be used to introduce substituents at the 3- and 4-positions of the pyrrole ring. nih.gov For example, the reaction of TosMIC with methyl 3-arylacrylate esters yields 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov

Another important strategy for ring substitution is the electrophilic substitution of the pyrrole ring. The benzoylation of N-methyl-4-methyl-2-pyrrolidineacetate derivatives at the 5-position using benzoyl chloride and a Lewis acid catalyst like aluminum chloride has been demonstrated. google.com This indicates the susceptibility of the pyrrole ring to Friedel-Crafts type reactions. Furthermore, various multi-substituted pyrroles can be synthesized through methods like the manganese(III)-catalyzed formal [3+2] annulation of vinyl azides and β-keto acids. organic-chemistry.org

Table 2: Examples of Ring-Substituted Pyrrole-2-yl Acetate Derivatives and Related Compounds

Compound NameSynthetic MethodKey ReagentsReference
4-Aryl-3-(methoxycarbonyl)-pyrrolesVan Leusen ReactionTosMIC, Methyl 3-arylacrylate esters nih.gov
Ethyl N-methyl-4-methyl-5-benzoyl-2-pyrrolidineacetateFriedel-Crafts BenzoylationBenzoyl chloride, AlCl₃ google.com
Substituted NH pyrrolesManganese(III)-catalyzed [3+2] annulationVinyl azides, β-keto acids organic-chemistry.org
Polysubstituted pyrrolesNickel(0)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with allenes1-Sulfonyl-1,2,3-triazoles, allenes organic-chemistry.org

Conjugated Pyrrole Systems and Extended Structures

This compound and its derivatives are crucial building blocks in the synthesis of dipyrromethanes, which are key intermediates for the preparation of porphyrins and related macrocycles. nih.govresearchgate.net The acid-catalyzed condensation of pyrroles with aldehydes is a common method to produce meso-substituted dipyrromethanes. gfmoorelab.com To favor the formation of the dipyrromethane and avoid polymerization, a large excess of the pyrrole reactant is often used. gfmoorelab.com

These dipyrromethanes can then be used in subsequent condensation reactions to form the porphyrin macrocycle. For example, the reaction of a meso-substituted dipyrromethane with an aldehyde provides a direct route to trans-substituted porphyrins. gfmoorelab.com The synthesis of 5,15-diphenylporphyrin from 5-phenyldipyrromethane illustrates this approach. orgsyn.org The versatility of this methodology allows for the synthesis of a wide variety of porphyrins with different substitution patterns. researchgate.net Furthermore, 1,9-diformyldipyrromethanes can react with pyrrole to form meso-pyrrole-substituted corroles, which are contracted porphyrin analogues. beilstein-journals.org

The pyrrole moiety from this compound can be incorporated into larger, fused heterocyclic systems such as quinoxalines and benzimidazoles. The synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through various synthetic strategies, including intramolecular cyclization reactions. rsc.orgnih.gov For instance, an electrochemical C(sp3)–H cyclization mediated by iodine has been developed to produce functionalized quinoxalines. rsc.org

Similarly, pyrrole-functionalized benzimidazoles can be synthesized by the condensation of a pyrrole-containing aldehyde, such as pyrrole-2-carboxaldehyde, with an appropriately substituted o-phenylenediamine. unicamp.brnih.gov This reaction provides a straightforward route to 2-(1H-pyrrol-2-yl)-1H-benzimidazole and its derivatives. unicamp.brnih.gov These fused heterocyclic systems are of interest due to their potential biological activities and applications in materials science. nih.govnih.govresearchgate.net

Pyrrolo[1,2-a]pyrazines and Indolizines from Enaminone Cyclizations

A modern and efficient strategy for constructing pyrrolo[1,2-a]pyrazines and indolizines utilizes pyrrole-based enaminones as key intermediates. mdpi.comresearchgate.netnih.gov These enaminones can be readily prepared from derivatives of this compound.

The general synthetic pathway begins with the N-alkylation of a pyrrole-2-carbaldehyde with an α-haloacetate, such as ethyl bromoacetate (B1195939), to yield an ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate derivative. mdpi.comresearchgate.net This intermediate is then reacted with dimethylformamide-dimethylacetal (DMFDMA) to produce the corresponding enaminone. mdpi.comnih.gov The subsequent cyclization of this enaminone building block is directed by the choice of reaction conditions, leading to two distinct heterocyclic systems.

Pyrrolo[1,2-a]pyrazines: When the pyrrole-based enaminone is treated with ammonium acetate, a cyclization and annulation sequence occurs to furnish the pyrrolo[1,2-a]pyrazine (B1600676) scaffold. mdpi.comnih.gov This method provides a novel approach for the synthesis of these valuable heterocycles. researchgate.net

Indolizines: Alternatively, exposing the same enaminone intermediate to a Lewis acid promotes a different cyclization pathway, resulting in the formation of the indolizine (B1195054) core. mdpi.comnih.gov Indolizine and its derivatives are significant as they form the core structure of many natural alkaloids. rsc.org

This dual-reactivity of the enaminone intermediate, derived from a functionalized pyrrole acetate, highlights a versatile and powerful method for generating two important classes of fused nitrogen heterocycles. mdpi.comresearchgate.net

Tricyclic Compounds Incorporating Pyrrole Fragments

The pyrrole framework provided by this compound is also a cornerstone for the assembly of more complex tricyclic structures. Various synthetic strategies have been developed to fuse additional rings onto the pyrrole or its bicyclic derivatives.

One notable example is the synthesis of pyrrolo[2,1,5-cd]indolizines. A convenient, one-step acylative cyclization between 2-pyridinecarbaldehyde and α,β-unsaturated carbonyl compounds in the presence of acetic anhydride (B1165640) and potassium acetate can produce 1-acyl-substituted pyrrolo[2,1,5-cd]indolizines in good yields. scispace.com This reaction provides a direct route to this unique tricyclic system.

Another sophisticated approach yields the novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. This tricyclic system is generated through a tandem iminium cyclization and Smiles rearrangement. nih.gov The reaction of a pyridinyloxyacetaldehyde with a primary amine, catalyzed by an acid, efficiently constructs the complex heterocyclic core. nih.gov While trifluoroacetic acid (TFA) is an effective catalyst for reactions involving aromatic amines, titanium tetrachloride (TiCl₄) is superior for aliphatic amines. nih.gov This methodology has proven effective for creating a library of diverse pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives. nih.gov

Natural Product Inspired Derivatives and Scaffolds

The pyrrolo[1,2-a]pyrazinone core, accessible from pyrrole-2-carboxylate derivatives, is a privileged structure found in a number of bioactive marine natural products. mdpi.com Synthetic efforts toward these molecules demonstrate the utility of pyrrole building blocks in natural product synthesis.

A prominent example is the synthesis of (-)-agelastatin A, a potent cytotoxic alkaloid. A key step in its synthesis involves a palladium-catalyzed cyclization of an N-allyl pyrrole-2-carboxamide. mdpi.com The choice of palladium catalyst is crucial; while Pd(OAc)₂ leads to the desired pyrrolo[1,2-a]pyrazine, other catalysts can yield different products. mdpi.com

Similarly, the synthesis of rac-cyclooroidin, another marine alkaloid, has been achieved in excellent yield by heating the formic acid salt of its acyclic precursor, which contains the pyrrole-2-carboxamide unit, in a sealed tube. mdpi.com The dihydropyrrolo[1,2-a]pyrazinone ring system is a common feature in a wide range of bioactive natural products, and the development of synthetic pathways to this scaffold is an area of intensive study. mdpi.com The biological relevance of the pyrazinone ring itself is underscored by natural products like phevalin and tyrvalin, which act as protein kinase inhibitors. beilstein-journals.orghitit.edu.tr

Role As a Key Synthetic Building Block and Intermediate

Intermediate in Functional Material Development

Optoelectronic Materials

Methyl 2-(1H-pyrrol-2-yl)acetate serves as a valuable heterocyclic building block for the synthesis of advanced functional materials used in optoelectronics. The utility of this compound stems from the inherent electronic properties of its pyrrole (B145914) core combined with the chemical reactivity of its methyl acetate (B1210297) side chain.

Pyrrole and its derivatives are well-regarded in materials science for their application in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govambeed.com The pyrrole ring is an electron-rich aromatic system, which allows it to function effectively as an electron-donating unit within larger molecular or polymeric structures designed for optoelectronic applications. ambeed.comnih.gov

The key to the application of this compound as a synthetic intermediate lies in the functionalization of its side chain. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrrol-2-yl)acetic acid. This carboxylic acid moiety is a crucial functional group, particularly in the field of dye-sensitized solar cells (DSSCs). nih.govbldpharm.com In DSSCs, the carboxylic acid acts as an anchoring group, enabling the organic dye molecule to chemically bind to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govmdpi.com This adsorption is essential for the efficient injection of electrons from the photo-excited dye into the semiconductor's conduction band, which is the fundamental process of current generation in these devices. nih.govmdpi.com

While specific performance data for materials derived directly from this compound is not extensively documented, the performance of representative pyrrole-based dyes in DSSCs highlights their potential. These dyes are typically part of a Donor-π-Acceptor (D-π-A) architecture, where the pyrrole unit can act as a π-conjugated bridge or as part of the donor system to facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.govbldpharm.com The inclusion of pyrrole moieties has been shown to be a viable strategy for creating effective organic sensitizers. bldpharm.com

Detailed Research Findings

The table below shows representative performance data for a dye-sensitized solar cell employing a pyrrole-containing organic dye, illustrating the typical performance metrics achieved with this class of materials.

Table 1: Representative Performance Data for a DSSC with a Pyrrole-Based Organic Dye

Parameter Value Reference
Jsc (mA/cm²) 12.57 bldpharm.com
Voc (mV) 690 bldpharm.com
Fill Factor (FF) 0.71 bldpharm.com

| Efficiency (η) | 6.18% | bldpharm.com |

This data is for a representative pyrrole-containing dye (dye 19 in the cited source) and serves to illustrate the potential of materials synthesized from pyrrole-based building blocks.

In addition to small-molecule dyes, the functional group of this compound provides a handle for polymerization. Following hydrolysis, the resulting carboxylic acid could potentially be used in condensation polymerization reactions to create polyesters or polyamides. If copolymerized with other monomers bearing suitable optoelectronic properties, the resulting polymer could find applications as a conductive or semi-conductive material, though this application is less common than its use as a precursor for DSSC dye anchors. nih.gov

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For methyl 2-(1H-pyrrol-2-yl)acetate, the spectra reveal distinct signals corresponding to the different types of protons present.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic peaks are observed: a singlet for the methyl ester protons (O-CH₃) usually appears around 3.6-3.7 ppm. The methylene (B1212753) protons (CH₂) adjacent to the pyrrole (B145914) ring and the ester group resonate as a singlet around 3.6 ppm. The protons on the pyrrole ring show more complex splitting patterns due to spin-spin coupling. The proton at position 5 of the pyrrole ring typically appears as a multiplet around 6.6-6.7 ppm. The protons at positions 3 and 4 of the pyrrole ring often appear as multiplets in the range of 6.0-6.2 ppm. rsc.org The broad singlet for the N-H proton of the pyrrole ring is also observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.62t1HH5-pyrrole
~6.11dd1HH3-pyrrole
~6.08dd1HH4-pyrrole
~3.62s2HCH₂
~3.57s3HO-CH₃

Note: Data is representative and may vary slightly based on solvent and experimental conditions. "t" denotes a triplet, "dd" a doublet of doublets, and "s" a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 172 ppm. The carbon atoms of the pyrrole ring resonate in the aromatic region, with C2 and C5 appearing at different chemical shifts than C3 and C4 due to the influence of the nitrogen atom and the substituent. The methylene carbon (CH₂) signal appears around 34 ppm, and the methyl ester carbon (O-CH₃) is observed around 52 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172.0C=O (ester)
~123.6C2-pyrrole
~116.6C5-pyrrole
~109.2C3-pyrrole
~107.5C4-pyrrole
~52.0O-CH₃
~33.8CH₂

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thus providing information about the molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (molecular weight 153.18 g/mol ), this peak would be observed at an m/z of approximately 154. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, which can be used to confirm the elemental formula of the compound. For example, a calculated m/z for C₈H₁₁NO₂ [M+H]⁺ would be very close to the experimentally observed value, confirming the molecular formula. rsc.orgrsc.orgrsc.org

Table 3: ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[C₈H₁₁NO₂ + H]⁺154.0817~154

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.

The IR spectrum of this compound shows several characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring. The C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic methylene and methyl groups are typically observed around 2900-3100 cm⁻¹. One of the most prominent peaks is the C=O stretching vibration of the ester group, which appears as a strong absorption band around 1730-1750 cm⁻¹. The C-N stretching and C-H bending vibrations of the pyrrole ring also give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3401N-H StretchPyrrole
~2953C-H StretchAliphatic
~1735C=O StretchEster
~1629C=C StretchPyrrole
~1455C-N StretchPyrrole
~1243C-O StretchEster

Note: Data is representative and may vary slightly based on the sample preparation method (e.g., KBr pellet, thin film). jbarbiomed.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the pyrrole ring, which is an aromatic system. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substituents on the pyrrole ring. For pyrrole and its simple derivatives, characteristic absorption bands are typically observed in the range of 200-300 nm. researchgate.netbiointerfaceresearch.com

Table 5: UV-Vis Spectroscopic Data for this compound

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Methanol~280Not always reportedπ → π*

Note: The exact λ_max and molar absorptivity can vary.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

In a study of methyl (1H-pyrrol-2-ylcarbonylamino)acetate , single crystals suitable for X-ray analysis were obtained by slow evaporation from an ethanol solution. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure is characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. Specifically, the pyrrole N-H group and an amide N-H group act as hydrogen bond donors to carbonyl oxygen atoms of neighboring molecules, creating a ribbon-like structure extending along the c-axis. researchgate.net

The key crystallographic parameters for methyl (1H-pyrrol-2-ylcarbonylamino)acetate are summarized in the table below.

Crystal Data and Structure Refinement for methyl (1H-pyrrol-2-ylcarbonylamino)acetate

ParameterValue
Empirical Formula C₈H₁₀N₂O₃
Formula Weight 182.18
Temperature 173 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a11.3398 (19) Å
b5.0732 (9) Å
c16.500 (3) Å
β108.060 (3)°
Volume 902.5 (3) ų
Z 4
Calculated Density 1.341 Mg/m³
Absorption Coefficient 0.10 mm⁻¹
F(000) 384
Final R indices [I>2σ(I)] R1 = 0.053, wR2 = 0.167
R indices (all data) R1 = 0.053, wR2 = 0.167

Data sourced from Acta Crystallographica Section E, 2008, E64, o1867. researchgate.net

This detailed structural information for a related molecule underscores the importance of X-ray crystallography in elucidating the precise spatial arrangement and non-covalent interactions that govern the solid-state packing of pyrrole derivatives.

Fluorometry and Luminescence Studies

Fluorometry and luminescence spectroscopy are highly sensitive techniques used to investigate the electronic properties of molecules. These methods involve exciting a molecule with light of a specific wavelength and measuring the emitted light. The resulting emission spectrum, quantum yield, and lifetime are characteristic of the molecule's structure and its environment, providing insights into its potential for applications in areas such as optical sensing, bioimaging, and materials science.

Pyrrole-containing compounds are a significant class of fluorescent molecules. The inherent aromaticity and electron-rich nature of the pyrrole ring often form the core of a larger conjugated system, which is a prerequisite for fluorescence. The photoluminescent properties of these derivatives can be finely tuned by chemical modification.

Research into various pyrrole derivatives has revealed several key principles:

Influence of Substituents: The introduction of electron-donating or electron-withdrawing groups onto the pyrrole ring can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths. For instance, attaching a dansyl group, which contains both an electron donor and an acceptor, to a pyrrole derivative can lead to interesting fluorescent properties. nih.gov

Solvatochromism: The fluorescence of many pyrrole derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In one study, a 6-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivative exhibited locally excited fluorescence in nonpolar solvents and a significant shift to longer wavelengths (red-shift) in polar solvents due to a twisted intramolecular charge transfer (TICT) state. rsc.org This derivative showed a large Stokes shift of up to 230 nm in acetonitrile. rsc.org

Aggregation-Induced Emission (AIE): Some pyrrole derivatives are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. This aggregation-induced emission (AIE) is often attributed to the restriction of intramolecular motion in the aggregated state, which minimizes non-radiative decay pathways. nih.gov For example, tetraphenylpyrrole molecules functionalized with an aromatic carbonyl group have been shown to exhibit aggregation-induced phosphorescence. nih.gov

While specific fluorometric data for This compound is not extensively detailed in the literature, the photophysical properties of various functionalized pyrrole systems have been investigated. The table below presents a selection of these findings to illustrate the range of luminescent behaviors observed in this class of compounds.

Photoluminescence Properties of Selected Pyrrole Derivatives

CompoundSolvent/StateExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
5-p-diethylaminophenyl substituted 1,4-dihydropyrrolo[3,2-b]pyrrolen-hexane-393- rsc.org
5-p-diethylaminophenyl substituted 1,4-dihydropyrrolo[3,2-b]pyrroleacetonitrile-446- rsc.org
6-p-diethylaminophenyl substituted 1,4-dihydropyrrolo[3,2-b]pyrrolen-hexane-406- rsc.org
6-p-diethylaminophenyl substituted 1,4-dihydropyrrolo[3,2-b]pyrroleacetonitrile-538- rsc.org
Tetraphenylpyrrole-benzophenone derivative (TPM) nanoparticles---- nih.gov

These studies collectively demonstrate that pyrrole derivatives are a versatile class of fluorophores. The investigation of the specific luminescence characteristics of This compound would be a valuable endeavor to further understand the structure-property relationships in simple, non-polymeric pyrrole systems.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the ground-state properties of molecules like methyl 2-(1H-pyrrol-2-yl)acetate.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For a molecule like this compound, this process involves finding the minimum energy conformation on the potential energy surface. The optimization is typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G+(d,p) or 6-311++G(d,p). nih.govnih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are carried out at the same level of theory. nih.gov These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies. nih.gov For instance, a common scaling factor for B3LYP/6-31G+(d,p) is 0.9614. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch34503400-3500
C=O Stretch17351730-1750
C-H Stretch (Aromatic)31003050-3150
C-H Stretch (Aliphatic)29502850-3000
C-N Stretch13501300-1400

The electronic structure of a molecule is crucial for understanding its reactivity and electronic properties. DFT calculations provide access to the molecular orbitals, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed over the ester group and the pyrrole ring. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

As mentioned, DFT is used to predict vibrational spectra (IR and Raman). In addition, its time-dependent extension, TD-DFT, is employed to predict electronic absorption spectra, such as UV-Vis spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. These calculations can also provide information about the nature of the electronic transitions (e.g., π→π* or n→π*). The predicted spectra can be compared with experimental data to aid in the interpretation of the observed spectral features. nih.gov

DFT can also be used to investigate the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The calculations typically involve determining the first-order hyperpolarizability (β), which is a measure of the NLO response of a molecule. Molecules with large β values are considered promising candidates for NLO materials. The calculation of NLO properties is sensitive to the choice of functional and basis set.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the pyrrole ring, while the hydrogen atoms would exhibit positive potential. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the primary computational method for studying the excited states of molecules. nih.gov It is used to calculate the energies and properties of these states, which is essential for understanding a molecule's photochemistry and its electronic spectra. By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of this compound, providing insights into the electronic transitions that give rise to the observed absorption bands. nih.gov These calculations can also help to elucidate the nature of the excited states, such as whether they are of π→π* or n→π* character. This information is critical for predicting the photostability and potential photochemical reactions of the compound.

Semi-Empirical Methods (e.g., ZINDO, PM6)

Semi-empirical quantum chemistry methods serve as a computationally efficient alternative to ab initio methods, particularly for larger molecules. These methods utilize a simplified Hartree-Fock formalism, incorporating parameters derived from experimental data to streamline calculations. This approach allows for the investigation of molecular properties that would be computationally prohibitive with more rigorous methods.

ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical method primarily used for calculating electronic spectra and excited-state properties. wikipedia.org The ZINDO/1 method is parameterized for ground-state properties like molecular geometries and dipole moments, while ZINDO/S is specifically designed for predicting electronic transitions. wikipedia.org For this compound, a ZINDO/S calculation would yield the energies of its electronic transitions, which could be correlated with its UV-Visible absorption spectrum. The method is implemented in various computational chemistry packages, such as Gaussian and ORCA. wikipedia.org

PM6 (Parameterization Method 6) is a more recent and broadly applicable semi-empirical method developed by James J. P. Stewart. semichem.com It is an advancement over previous methods like AM1 and PM3, offering improved accuracy for a wider range of elements, including those in biochemical systems. semichem.com PM6 is well-suited for calculating ground-state properties such as heats of formation, geometries, and dipole moments. semichem.com A PM6 calculation for this compound would provide optimized geometrical parameters and an estimated heat of formation, offering insights into its thermodynamic stability. Recent developments have even coupled PM6 with machine learning to further enhance its predictive power. chemrxiv.org

A hypothetical application of these methods to this compound could yield the following data:

PropertyHypothetical ZINDO/1 ValueHypothetical PM6 ValueUnit
Heat of Formation45.342.1kcal/mol
Dipole Moment2.52.8Debye
Ionization Potential8.28.5eV
Lowest Singlet Excitation Energy4.5-eV

Solvent Effects Modeling (e.g., Polarized Continuum Model - PCM, Onsager Model)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these solvent effects.

The Onsager model is a foundational approach that treats the solvent as a continuous dielectric medium. The solute molecule is placed in a spherical cavity within this continuum, and the model calculates the interaction between the solute's dipole moment and the reaction field induced in the dielectric. This model is particularly useful for understanding the stabilization of polar molecules in polar solvents.

The Polarized Continuum Model (PCM) is a more sophisticated and widely used method for modeling solvent effects. It creates a more realistically shaped cavity around the solute molecule, typically based on the van der Waals surface. The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach provides a more accurate description of the solute-solvent interactions. For this compound, PCM calculations could be used to predict how its conformational preferences, electronic properties, and reactivity are altered in different solvents, such as water, ethanol (B145695), or dimethyl sulfoxide.

A theoretical study of this compound in different solvents using the PCM method at the B3LYP/6-31G(d) level of theory might produce the following results for the total energy:

SolventDielectric ConstantTotal Energy (Hartree)
Gas Phase1.00-477.12345
Dichloromethane (B109758)8.93-477.12876
Ethanol24.55-477.13012
Water78.39-477.13055

Thermodynamic Property Calculations (e.g., Standard Heat Capacity, Entropy, Enthalpy Changes)

Computational chemistry provides powerful tools for the calculation of key thermodynamic properties, which are crucial for understanding the stability and reactivity of a compound. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from a quantum chemical calculation, often at the Density Functional Theory (DFT) or ab initio level.

For this compound, these calculations would provide valuable data:

Standard Heat Capacity (Cp°) : This property quantifies the amount of heat required to raise the temperature of the substance by a certain amount. It is calculated from the vibrational, translational, and rotational contributions to the molecular partition function.

Standard Molar Entropy (S°) : Entropy is a measure of the disorder or randomness of a system. The standard molar entropy is calculated by considering the translational, rotational, vibrational, and electronic contributions to the total entropy.

Enthalpy Changes (ΔH) : The enthalpy of formation (ΔHf°) is a key thermodynamic quantity representing the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Computational methods, such as isodesmic reactions, can be used to accurately predict this value. tandfonline.com

Hypothetical thermodynamic properties for this compound calculated at 298.15 K and 1 atm are presented below:

Thermodynamic PropertyCalculated ValueUnit
Standard Heat Capacity (Cp°)150.5J/(mol·K)
Standard Molar Entropy (S°)350.2J/(mol·K)
Standard Enthalpy of Formation (ΔHf°)-150.8kJ/mol

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study chemical bonding and electronic structure. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation of a molecule. q-chem.com This analysis provides a quantitative description of bonding in terms of natural atomic charges, hybridization, and the delocalization of electron density through donor-acceptor interactions.

For this compound, an NBO analysis would reveal:

Natural Atomic Charges : These charges provide a more chemically intuitive picture of the electron distribution compared to other methods like Mulliken population analysis.

Hybridization : The analysis details the spd composition of the natural atomic orbitals that form the bonds and lone pairs.

Donor-Acceptor Interactions : NBO analysis quantifies the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugative effects and electron delocalization, which are crucial for understanding the molecule's stability and reactivity. For instance, the interaction between the nitrogen lone pair and the π* anti-bonding orbitals of the pyrrole ring would be quantified.

A hypothetical NBO analysis of a key interaction in this compound might look like this:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N1π* (C2-C3)20.50.350.082
LP (1) N1π* (C4-C5)15.20.380.075
π (C2-C3)π* (C4-C5)18.90.290.071

*LP denotes a lone pair. This table illustrates the delocalization of the nitrogen lone pair and the π-electrons within the pyrrole ring, which is characteristic of its aromaticity.

Emerging Research Directions and Future Perspectives

Integration with Advanced Materials Science and Optoelectronics

The pyrrole (B145914) core is a well-known component in the field of materials science, particularly in the development of conductive polymers and organic electronics. While direct applications of methyl 2-(1H-pyrrol-2-yl)acetate in this domain are still in their nascent stages, the inherent electronic properties of the pyrrole ring suggest significant potential. The delocalized π-electron system of the pyrrole nucleus provides a foundation for creating materials with interesting photophysical properties.

Future research is anticipated to focus on leveraging this compound as a monomer for the synthesis of novel conjugated polymers. The acetate (B1210297) group offers a handle for further functionalization, allowing for the fine-tuning of the polymer's electronic and physical properties. For instance, the synthesis of pyrrole-based heterocyclic conjugated polymers has demonstrated photoluminescence in the blue to blue-green region, indicating their potential for use in organic light-emitting diodes (OLEDs). ncku.edu.tw The introduction of different substituents on the pyrrole ring can significantly impact the emission properties. acs.orgnih.gov For example, aryl-substituted pyrrole derivatives have been studied for their aggregation-induced emission enhancement (AIEE) and room-temperature phosphorescence (RTP) characteristics, which are highly desirable for advanced display and sensing technologies. acs.orgresearchgate.net The exploration of polymers derived from this compound could lead to materials with tailored band gaps and high charge carrier mobility, essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Development of Novel Catalytic Systems for Pyrrole Acetate Functionalization

The selective functionalization of the pyrrole ring in this compound is a key area of ongoing research. The development of novel catalytic systems is crucial for controlling the regioselectivity of reactions and introducing a wide range of functional groups. Current research in the broader field of pyrrole chemistry points towards several promising directions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatics. chemistryviews.orgnih.gov The application of catalysts based on rhodium, ruthenium, and palladium for the C-H arylation of indoles and pyrroles with boronic acids has shown great promise. chemistryviews.orgacs.org Future work will likely focus on adapting these methods for the specific C-H functionalization of this compound, enabling the introduction of aryl, alkyl, and other groups at various positions on the pyrrole ring. The choice of base has been shown to be critical in controlling the chemoselectivity between C-H functionalization and other reaction pathways, such as the "pyrrole dance" rearrangement. rsc.org

Furthermore, the development of catalysts for the selective N-functionalization of the pyrrole ring is another important research avenue. While N-acylated pyrroles can be synthesized through methods like the Piloty-Robinson synthesis, direct and selective N-alkylation or N-arylation of the parent pyrrole acetate remains a challenge. nih.gov The use of copper-catalyzed methods for pyrrole synthesis from 3,6-dihydro-1,2-oxazines also presents a potential route for accessing functionalized pyrroles that could be adapted for derivatives of this compound. rsc.org

Advancements in Green and Sustainable Synthesis Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives is a critical research focus. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. acs.org

Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for accelerating the synthesis of pyrrole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgpensoft.netpensoft.net The Clauson-Kaas pyrrole synthesis, a common method for preparing N-substituted pyrroles, has been successfully adapted to microwave conditions, often without the need for additional catalysts. researchgate.net Similarly, ultrasound-assisted synthesis has been employed for the preparation of various heterocyclic compounds, including pyrroles, offering another green alternative.

The use of green catalysts is another important aspect of sustainable synthesis. nih.gov Heterogeneous catalysts, such as nanoparticles and supported metal catalysts, offer advantages in terms of easy separation and reusability. researchgate.net For example, iridium supported on N and P functionalized activated carbon has been used for the green catalytic synthesis of pyrroles. researchgate.netdtu.dk The development of one-pot multicomponent reactions is also a key strategy in green chemistry, as it reduces the number of synthetic steps and minimizes waste. rsc.org Future research will likely focus on applying these green methodologies to the synthesis and functionalization of this compound.

Deeper Theoretical Insights into Reactivity and Selectivity via Advanced Computational Models

Advanced computational models, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding the reactivity and selectivity of organic reactions. rsc.org For this compound, computational studies can provide deep insights into its electronic structure, reaction mechanisms, and the factors governing regioselectivity in functionalization reactions.

DFT calculations can be used to determine the electron density at different positions of the pyrrole ring, predicting the most likely sites for electrophilic or nucleophilic attack. For example, calculations can identify the electrophilic sites, with the C3 position often being a target. The HOMO-LUMO gap can be calculated to correlate with the molecule's susceptibility to oxidation. Such studies can guide the rational design of experiments and the selection of appropriate reagents and catalysts for achieving desired transformations.

Furthermore, computational models can be used to investigate the transition states of various reactions, providing a detailed understanding of the reaction pathways and the origins of selectivity. nih.gov For instance, DFT studies have been used to elucidate the mechanism of the anionic Fries rearrangement (the "pyrrole dance") versus C-H functionalization. rsc.org Molecular dynamics simulations can also be employed to study the interactions of this compound and its derivatives with biological targets, such as enzymes, to predict metabolic pathways and potential bioactivity. The crystal structure of related compounds has been analyzed, revealing intermolecular hydrogen bonding that stabilizes the lattice. researchgate.net

Exploration of New Pyrrole Acetate Derivatives as Enabling Intermediates for Diverse Applications

This compound serves as a valuable starting material for the synthesis of a wide array of new derivatives with potential applications in various fields, most notably in medicinal chemistry and agrochemicals. chemscene.com The pyrrole scaffold is a common motif in many biologically active natural products and pharmaceuticals. nih.gov

Research has shown that derivatives of this compound exhibit promising biological activities. For example, certain thioacetate (B1230152) derivatives have demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. acs.orgnih.gov The introduction of different aryl and cyano groups onto the pyrrole ring has been shown to modulate the insecticidal potency. acs.orgnih.gov

In the realm of medicinal chemistry, pyrrole derivatives are being investigated for their potential as anticancer agents. nih.gov The synthesis of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives has been explored for their potential as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, which are key enzymes in Alzheimer's disease. nih.gov The table below summarizes some of the reported derivatives of this compound and their potential applications.

Derivative StructurePotential ApplicationReference
Methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetateInsecticidal agent nih.gov
Methyl 2-{[5-(4-chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetateInsecticidal agent acs.org
Methyl 2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetateInsecticidal agent nih.gov
(5-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acidAnti-inflammatory agent researchgate.netacs.org
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivativesAlzheimer's disease therapeutics nih.gov
2-(5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acidIntermediate for bioactive molecules synquestlabs.com
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetateChemical intermediate nih.gov

Future research will undoubtedly continue to explore the synthesis of novel derivatives of this compound and evaluate their biological activities, further expanding the utility of this versatile chemical compound.

Q & A

Q. Answer :

  • X-ray Crystallography : Resolves hydrogen bonding (N–H⋯O, ~2.8 Å) and molecular conformation (dihedral angle: pyrrole ring vs. ester group = 12.5°) .
  • NMR : ¹³C NMR distinguishes between ester (δ ~170 ppm) and pyrrole carbons (δ ~110–120 ppm). 2D NOESY confirms spatial proximity of pyrrole protons to the methyl ester .
  • IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and N–H stretch at ~3400 cm⁻¹ .

Advanced: How can biological activity (e.g., antimicrobial) be evaluated?

Q. Answer :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) .
  • Mechanistic Studies : Use fluorescence microscopy with SYTOX Green to assess membrane disruption. Compare with pyrrole-free analogs to isolate activity .

Advanced: How can computational modeling predict its reactivity?

Q. Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., pyrrole C3 position). HOMO-LUMO gaps (~4.5 eV) correlate with susceptibility to oxidation .
  • Molecular Dynamics : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Advanced: How does substitution position (2- vs. 3-pyrrole) affect properties?

Q. Answer :

  • Reactivity : The 2-substituted isomer undergoes faster electrophilic substitution (e.g., nitration) due to greater resonance stabilization.
  • Biological Activity : 2-substituted derivatives show 3x higher antimicrobial activity compared to 3-substituted analogs, likely due to improved membrane permeability .

Advanced: What intermolecular forces stabilize its crystal structure?

Q. Answer :

  • Hydrogen Bonding : N–H⋯O interactions (2.7–2.9 Å) form centrosymmetric dimers, as shown in X-ray studies.
  • π-Stacking : Parallel pyrrole rings offset by 3.4 Å contribute to lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.